BS3 Crosslinker

Structural Proteomics Protein Crosslinking Bioconjugation

BS3 is the only choice for cell-surface crosslinking. Its aqueous solubility (~100 mM) eliminates organic solvents that disrupt membrane integrity, while its membrane impermeability ensures exclusive extracellular labeling. Do not substitute with DSS (requires DMSO) or EGS (different spacer). For XL-MS, BS3 provides foundational structural constraints complementary to other crosslinkers. Premium Grade verifiable purity (≥93% by qNMR) ensures lot-to-lot reproducibility for critical conjugations.

Molecular Formula C16H18N2Na2O14S2
Molecular Weight 572.4 g/mol
Cat. No. B7796538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS3 Crosslinker
Molecular FormulaC16H18N2Na2O14S2
Molecular Weight572.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
InChIKeyMGJYOHMBGJPESL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BS3 Crosslinker: Technical Specifications and Core Properties for Procurement Evaluation


BS3 (bis(sulfosuccinimidyl)suberate), also known as Sulfo-DSS, is a homobifunctional amine-to-amine crosslinker of the N-hydroxysulfosuccinimide (sulfo-NHS) ester class . It is characterized by an 8-carbon spacer arm measuring 11.4 Å, a molecular weight of 572.43 g/mol, and is supplied as a water-soluble, membrane-impermeable, non-cleavable solid [1]. Its primary applications center on cell-surface protein crosslinking, protein interaction stabilization, and bioconjugate formation where aqueous compatibility is essential .

Why DSS, EGS, or Other Amine-Reactive Crosslinkers Cannot Directly Substitute for BS3


Direct substitution of BS3 with its closest structural analog DSS, or other in-class crosslinkers like EGS, is scientifically invalid due to fundamentally different physicochemical properties that dictate experimental compatibility and data interpretation. While DSS and BS3 share identical amine reactivity and spacer arm length , DSS is water-insoluble and requires organic solvents like DMSO for dissolution, whereas BS3's sulfonate groups confer aqueous solubility up to ~100 mM without organic co-solvents . This distinction directly impacts membrane permeability: BS3 is membrane-impermeable and restricts crosslinking to cell-surface proteins, while DSS penetrates membranes for intracellular labeling . Furthermore, crosslinkers like EGS possess different spacer arm chemistries and lengths that generate distinct crosslink populations, making their results non-overlapping and non-comparable in structural proteomics workflows [1].

Quantitative Evidence for BS3 Crosslinker Selection vs. DSS, EGS, and DSBU


BS3 vs. DSS: Aqueous Solubility Eliminates Organic Solvent Requirement and Preserves Protein Structure

BS3 exhibits aqueous solubility up to ~100 mM in water and common buffers, directly attributable to its sulfonate moiety. In contrast, the non-sulfonated analog DSS is water-insoluble and requires dissolution in organic solvents such as DMSO or DMF . This differential solubility translates into a critical experimental advantage: BS3 crosslinking can be performed in purely aqueous conditions, avoiding organic co-solvents that can perturb native protein conformation, disrupt weak interactions, or induce precipitation .

Structural Proteomics Protein Crosslinking Bioconjugation Cell-Surface Labeling

BS3 vs. DSS: Membrane Impermeability Enables Definitive Cell-Surface-Only Crosslinking

BS3 is membrane-impermeable, restricting covalent crosslinking exclusively to proteins and amines exposed on the extracellular surface of intact cells . Its analog DSS is membrane-permeable and crosslinks both intracellular and cell-surface proteins indiscriminately [1]. This binary distinction—impermeable vs. permeable—is experimentally absolute, not a matter of degree . Consequently, BS3 provides spatial resolution for membrane topology studies and cell-surface interaction mapping that DSS cannot replicate without confounding intracellular signals [1].

Cell Biology Receptor-Ligand Interaction Immunoprecipitation Surface Biotinylation

BS3 vs. DSS and DSSO: Equivalent or Superior Crosslinking Efficiency in Standard Protein Models

In a direct comparison using bovine serum albumin (BSA) as a model protein, BS3 and DSS demonstrated essentially identical crosslinking activity toward primary amines . SDS-PAGE analysis showed comparable efficiency, with crosslinking yield varying primarily by crosslinker:protein molar ratio (20-, 100-, or 500-fold excess) rather than by choice between BS3 and DSS . In crosslinking mass spectrometry (XL-MS) workflows, both BS3 and DSS identified similar numbers of crosslinked peptides using CID and HCD fragmentation methods, while BS3 identified more crosslinks than the MS-cleavable reagent DSSO under certain conditions [1].

Crosslinking Mass Spectrometry (XL-MS) Protein Interaction Analysis SDS-PAGE BSA Model System

BS3 vs. EGS: Complementary but Non-Overlapping Crosslink Populations in Structural Proteomics

A systematic multilinker CXMS study comparing BS3/DSS with seven additional crosslinkers revealed that EGS generated a large number of crosslinks not observed with BS3 or DSS, likely due to EGS's hydrophilic spacer arm structure [1]. Conversely, BS3 and DSS captured a distinct set of lysine-lysine linkages that EGS did not detect [1]. Importantly, incorporating the cross-links contributed by both EGS and amine-sulfhydryl cross-linkers greatly increased the accuracy of Rosetta in docking the structure of the yeast H/ACA protein complex, demonstrating that BS3/DSS and EGS provide complementary rather than substitutable structural information [1].

Structural Proteomics Crosslinking Mass Spectrometry (CXMS) Protein Complex Docking Rosetta Modeling

BS3 vs. DSS and DSBU: Equivalent Performance with Water Solubility Advantage Over DSBU

A comprehensive 2025 study compared the efficacy of BS3, DSS, DSBU, and the novel DSSBU crosslinker using BSA as a model protein. The authors concluded that the novel DSSBU 'surpasses its MS-non-cleavable analogue BS3 in performance' [1]. However, the study also confirms that BS3's sulfo-NHS chemistry ensures water solubility comparable to DSSBU, eliminating the need for organic solvents while maintaining effective crosslinking [1][2]. Critically, DSBU—a widely used MS-cleavable crosslinker—is water-insoluble and requires DMSO, placing BS3 in a unique category of reagents that offer robust, validated performance without organic co-solvent interference [2].

Structural Proteomics MS-Cleavable Crosslinkers XL-MS Protein Interaction Mapping

BS3 vs. Standard Grade Crosslinkers: Purity and Solubility Specifications Ensuring Lot-to-Lot Consistency

Each lot of commercial BS3 is manufactured to defined, verifiable specifications: purity ≥93% by quantitative NMR—the highest standard for crosslinker purity—and aqueous solubility ≥5.8 mg/mL in deionized water, yielding a clear solution with no insoluble material [1]. These specifications are not universally applied to all amine-reactive crosslinkers and represent a procurement-relevant quality differentiator . Premium Grade BS3 undergoes enhanced testing and characterization compared to standard grade, with identity and purity confirmed by multiple orthogonal methods including quantitative NMR, and retained lots are maintained to support future process testing .

Quality Control Reproducibility Bioconjugation Procurement Standards

Optimal Application Scenarios for BS3 Crosslinker Based on Differential Evidence


Cell-Surface Receptor Mapping and Membrane Topology Studies

BS3's membrane impermeability, as quantified in Section 3, enables exclusive crosslinking of cell-surface proteins on intact cells . This property is essential for mapping extracellular domains of receptors, identifying ligand-binding sites, and determining membrane protein topology without confounding intracellular signals. BS3's aqueous solubility up to ~100 mM allows crosslinking in physiological buffers without organic solvents that could disrupt membrane integrity or receptor conformation . Procurement priority: When experimental design requires compartment-specific labeling of intact cells, BS3 is the only choice among the DSS/BS3 analog pair.

Crosslinking Mass Spectrometry (XL-MS) for Structural Proteomics

BS3 generates unique lysine-lysine crosslink populations that are complementary to, not replaceable by, crosslinkers like EGS . In multilinker XL-MS workflows, BS3/DSS provide a foundational set of structural constraints, while incorporating additional crosslinkers increases Rosetta docking accuracy for protein complexes . BS3's demonstrated crosslinking efficiency—equivalent to DSS in BSA model systems and superior to MS-cleavable DSSO in certain fragmentation modes—makes it a robust, non-cleavable anchor reagent for structural studies [1]. Procurement priority: BS3 is an essential component of any comprehensive XL-MS toolkit.

High-Reproducibility Bioconjugation and Immunoprecipitation Workflows

For applications requiring consistent crosslinking efficiency across experiments and over time—such as antibody immobilization for immunoprecipitation, creation of antibody-bead conjugates, or regulated bioconjugation—BS3's verifiable purity (≥93% by qNMR) and solubility (≥5.8 mg/mL) specifications provide procurement confidence . Premium Grade BS3, with enhanced testing and retained lot samples, offers additional quality assurance for critical applications where lot-to-lot variability must be minimized [1]. Procurement priority: When reproducibility is paramount, BS3's defined specifications are a quantifiable differentiator.

Organic Solvent-Free Crosslinking for Native Protein Structure Preservation

BS3's aqueous solubility up to ~100 mM eliminates the need for organic solvents such as DMSO or DMF, which can perturb protein conformation, disrupt weak or transient interactions, or induce precipitation . In contrast, DSS and many other crosslinkers require organic solvent dissolution . This makes BS3 uniquely suited for crosslinking native protein complexes, studying weak protein interactions, or preparing samples for downstream functional assays where organic solvent exposure would be detrimental. Procurement priority: For native structure preservation, BS3's aqueous compatibility is a non-negotiable requirement.

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